Structural Isomer Differentiation: [4,5-d] Versus [5,4-d] Ring Fusion Alters Physicochemical and Crystallographic Parameters
5,7-Dichlorothiazolo[4,5-d]pyrimidine (CAS 1137278-39-7) is structurally distinct from its [5,4-d] regioisomer (CAS 13479-88-4). The [4,5-d] isomer has a predicted pKa of -2.75 ± 0.50 , compared to the [5,4-d] isomer with a calculated XLogP3-AA of 2.9 and zero hydrogen bond donors [1]. These differences arise from the altered nitrogen atom positioning in the fused ring system: in the [4,5-d] isomer, the thiazole sulfur is adjacent to the pyrimidine N1 position, whereas in the [5,4-d] isomer, the sulfur is adjacent to the pyrimidine N3 position. This affects the electron density at the reactive 5- and 7-chloro positions, altering SNAr reaction rates and regioselectivity in downstream derivatization.
| Evidence Dimension | Predicted acid dissociation constant (pKa) and lipophilicity |
|---|---|
| Target Compound Data | [4,5-d] isomer: pKa = -2.75 ± 0.50 (predicted); commercially available at 97% purity |
| Comparator Or Baseline | [5,4-d] isomer (CAS 13479-88-4): XLogP3-AA = 2.9; ≥95% purity; 0 H-bond donors; DMF soluble (2 mg/mL), DMSO soluble (1 mg/mL), ethanol and PBS insoluble |
| Quantified Difference | Structural isomerism yields distinct InChIKey values ([4,5-d]: ZWONAZRQCSMTFK-UHFFFAOYSA-N ; [5,4-d]: XYBGDWLYHQAUQM-UHFFFAOYSA-N [1]) and divergent predicted physicochemical properties; [4,5-d] isomer demonstrates acidic character (negative pKa) while [5,4-d] isomer is more lipophilic with no ionizable protons within typical pH ranges |
| Conditions | Predicted pKa (ChemicalBook); computed XLogP3 and solubility data (PubChem, Cayman Chemical datasheet) |
Why This Matters
Procurement of the incorrect regioisomer will yield derivatives with altered solubility, cellular permeability, and ATP-binding pocket complementarity, invalidating structure-activity relationship (SAR) data and potentially rendering kinase inhibitor programs non-reproducible.
- [1] PubChem. 5,7-Dichlorothiazolo(5,4-d)pyrimidine, CID 609639, CAS 13479-88-4. Computed Properties: XLogP3-AA = 2.9, H-Bond Donor Count = 0, H-Bond Acceptor Count = 4. https://pubchem.ncbi.nlm.nih.gov/compound/13479-88-4 View Source
